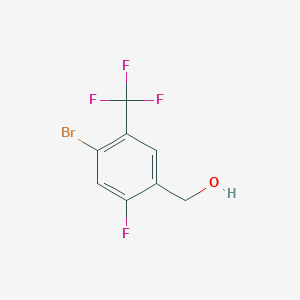

(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol

Description

(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₈H₅BrF₄O (molecular weight: 273.03 g/mol). It features a phenyl ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a trifluoromethyl (CF₃) group at position 5, along with a hydroxymethyl (-CH₂OH) group. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the CF₃ group and the reactivity of the hydroxyl group .

Properties

IUPAC Name |

[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTZPLMLQNZVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.

Reduction Reaction: The aldehyde group is reduced to a methanol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process is optimized for high yield and purity, with continuous monitoring and quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of different derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde or 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.

Reduction: Various reduced derivatives depending on the reaction conditions.

Substitution: Substituted phenylmethanol derivatives.

Scientific Research Applications

(4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs, highlighting substituents, molecular weights, and applications:

Key Observations :

- Functional Groups: The hydroxyl (-CH₂OH) group in the target compound enables esterification or oxidation, whereas the amino (-NH₂) group in the aniline analog facilitates electrophilic substitution.

- Substituent Effects : The CF₃ group enhances lipophilicity and metabolic stability in all analogs, making them valuable in drug design. Chloro and ethoxy substituents in other analogs increase steric bulk and alter electronic properties .

Physical and Chemical Properties

- The benzaldehyde precursor (C₈H₃BrF₄O) is likely liquid at room temperature, given its aldehyde functionality.

- Solubility: The hydroxyl group in the target compound improves solubility in polar solvents (e.g., methanol, DMSO) compared to the aniline analog. The ethoxy group in (5-Bromo-2-ethoxy-3-fluorophenyl)methanol enhances lipophilicity, favoring organic solvent solubility .

Biological Activity

The compound (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol is a phenolic derivative characterized by its unique halogenated structure, which imparts significant biological activity. This article explores its potential applications in pharmacology and biochemistry, focusing on its mechanisms of action, synthesis pathways, and biological effects.

Chemical Structure and Properties

The molecular structure of (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol includes:

- A bromine atom at the para position.

- A fluorine atom at the ortho position.

- A trifluoromethyl group at the meta position.

- A hydroxymethyl group (-CH2OH).

This arrangement enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological studies and applications in drug discovery.

The biological activity of (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The halogen substituents facilitate:

- Hydrogen bonding and van der Waals interactions , enhancing binding affinity to target proteins.

- Modulation of enzyme activity through competitive inhibition or allosteric effects.

These interactions can lead to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of various bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol | Escherichia coli | 21 µM |

| Similar Trifluoromethyl Compounds | Bacillus cereus | < 10 µM |

These findings suggest that (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol could be effective against resistant bacterial strains.

Case Studies

- Study on Mycobacterium tuberculosis : A high-throughput screening of compounds similar to (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol revealed promising activity against MmpL3, a critical target in tuberculosis treatment. The study emphasized the importance of structural modifications to enhance bioactivity while maintaining favorable physicochemical properties .

- Anti-inflammatory Effects : In vitro studies have demonstrated that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis Pathways

The synthesis of (4-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol typically involves multi-step organic reactions. Key steps may include:

- Halogenation : Introduction of bromine and fluorine atoms via electrophilic aromatic substitution.

- Formation of Hydroxymethyl Group : Conversion of suitable precursors using Grignard reagents or other nucleophilic additions.

These methods can be optimized for higher yields and purity, making them suitable for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.